Benzotriazol-2-yl-acetic acid
Overview
Description
Benzotriazol-2-yl-acetic acid is a heterocyclic organic compound that features a benzotriazole ring attached to an acetic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The benzotriazole ring is a bicyclic structure consisting of a benzene ring fused with a triazole ring, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Benzotriazol-2-yl-acetic acid, also known as 2-carboxymethyl-2h-benzotriazole, is a derivative of benzotriazole . Benzotriazole derivatives have been found to interact with a variety of targets in biological systems . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . .
Mode of Action
Benzotriazole derivatives, in general, are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . These diverse non-covalent interactions could potentially explain the broad spectrum of biological properties exhibited by benzotriazole derivatives .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzotriazole is known to be highly stable , which could potentially impact the bioavailability of its derivatives.
Result of Action
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, benzotriazole UV stabilizers, a group of industrial chemicals used in various consumer products and industrial applications, have been detected in all environmental matrices . Humans are exposed to these chemicals from environmental media, food, personal care products, and consumer products . As a result, these chemicals have been detected in human breast milk, attracting researchers and regulatory bodies worldwide .
Biochemical Analysis
Biochemical Properties
The benzotriazole fragment in Benzotriazol-2-yl-acetic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Cellular Effects
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including antibacterial and antiviral activity .
Molecular Mechanism
The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems .
Temporal Effects in Laboratory Settings
Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales .
Metabolic Pathways
Benzotriazole derivatives have been found to interact with various enzymes and receptors in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzotriazol-2-yl-acetic acid typically involves the reaction of benzotriazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Benzotriazole+Chloroacetic Acid→Benzotriazol-2-yl-acetic Acid+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzotriazol-2-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzotriazole ring to its reduced forms, altering its chemical properties.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the acetic acid moiety under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced forms of the benzotriazole ring.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
Benzotriazol-2-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings.
Comparison with Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the acetic acid moiety.
Tolyltriazole: A derivative with a methyl group attached to the benzene ring, offering better solubility in organic solvents.
1-(Chloromethyl)-1H-benzotriazole: A compound with a chloromethyl group, used in various synthetic applications.
Uniqueness: Benzotriazol-2-yl-acetic acid is unique due to the presence of both the benzotriazole ring and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVKBZMURLITOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349409 | |
Record name | Benzotriazol-2-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-68-7 | |
Record name | Benzotriazole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4144-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzotriazol-2-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electron-donating ability of Benzotriazol-2-yl-acetic acid (specifically, bis(2H-benzotriazol-2-yl)acetic acid) compare to other common ligands like bis(1H-pyrazol-1-yl)acetic acid?
A1: Research suggests that bis(2H-benzotriazol-2-yl)acetic acid acts as a weaker electron-donating ligand compared to bis(1H-pyrazol-1-yl)acetic acid. This conclusion is based on both experimental infrared spectroscopy data and Density Functional Theory (DFT) calculations performed on a manganese tricarbonyl complex incorporating the bis(2H-benzotriazol-2-yl)acetic acid ligand. [] You can find more details about the specific complex and the study in the paper titled "N,N,O Ligands Based on Triazoles and Transition Metal Complexes Thereof" [].
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